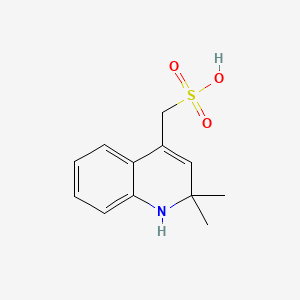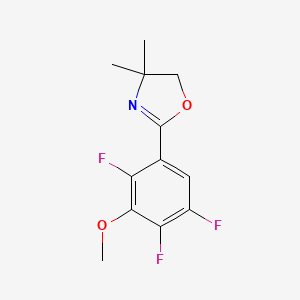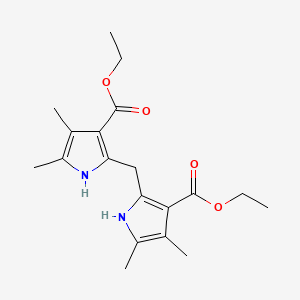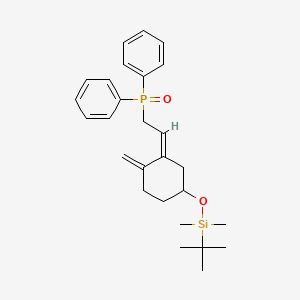
(Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phosphine oxide group, a tert-butyldimethylsilyl group, and a methylenecyclohexylidene moiety. Its distinct configuration and functional groups make it a valuable subject for studies in organic synthesis, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide typically involves multiple steps. One common approach is the hydrophosphinylation of allylic compounds under photoirradiation. This method generates phosphinoyl radicals that add to the allylic substrates, forming the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrophosphinylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Typical reaction conditions involve moderate temperatures (25-80°C) and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphonic acids, reduced phosphines, and substituted derivatives with various functional groups. These products are valuable intermediates in the synthesis of more complex molecules and materials .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is used as a ligand in catalytic reactions. Its unique structure allows it to stabilize transition metal complexes, enhancing their catalytic activity and selectivity .
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound’s phosphine oxide group is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceuticals with anti-cancer, anti-inflammatory, or antimicrobial activities .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of materials with enhanced durability, stability, and performance .
Wirkmechanismus
The mechanism of action of (Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can form strong bonds with metal ions, facilitating the formation of stable complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity . Additionally, the compound’s ability to undergo radical addition reactions under photoirradiation makes it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine oxide: A simpler analog that lacks the tert-butyldimethylsilyl and methylenecyclohexylidene groups.
Triphenylphosphine oxide: Another related compound with three phenyl groups attached to the phosphorus atom.
Phosphine oxides with different substituents: Various phosphine oxides with different alkyl or aryl substituents on the phosphorus atom.
Uniqueness
The uniqueness of (Z)-(2-(5-((tert-Butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide lies in its combination of functional groups. The presence of the tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability. The methylenecyclohexylidene moiety introduces rigidity and additional reactivity, making this compound a versatile and valuable reagent in various fields of research .
Eigenschaften
CAS-Nummer |
104846-75-5 |
|---|---|
Molekularformel |
C27H37O2PSi |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
tert-butyl-[(3Z)-3-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane |
InChI |
InChI=1S/C27H37O2PSi/c1-22-17-18-24(29-31(5,6)27(2,3)4)21-23(22)19-20-30(28,25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-16,19,24H,1,17-18,20-21H2,2-6H3/b23-19- |
InChI-Schlüssel |
OFSDSMTXHBTJEI-NMWGTECJSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C)/C(=C\CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C1 |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


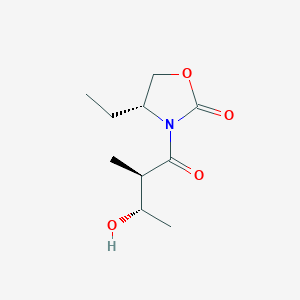
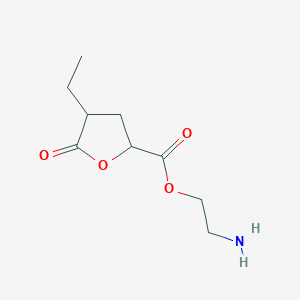

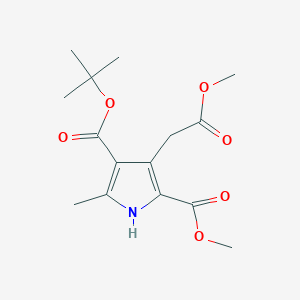
![6H-pyrrolo[3,4-b]pyridine](/img/structure/B12885850.png)

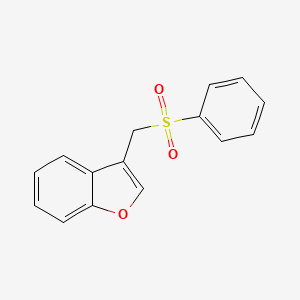
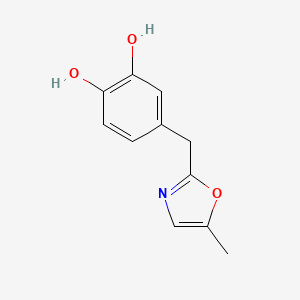

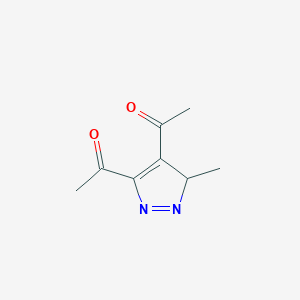
![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
